Product packaging for 2-(3-Benzoylphenyl)propionitrile(Cat. No.:CAS No. 42872-30-0)

2-(3-Benzoylphenyl)propionitrile

Cat. No.: B120230
CAS No.: 42872-30-0
M. Wt: 235.28 g/mol
InChI Key: RGYOCHMZSLUCNP-UHFFFAOYSA-N
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Description

Historical Context and Significance in Pharmaceutical Chemistry

The historical importance of 2-(3-Benzoylphenyl)propionitrile is intrinsically linked to the development and industrial production of Ketoprofen (B1673614). scbt.comsellchems.com Ketoprofen, a potent nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, was first synthesized in 1967 and introduced for medical use in the early 1970s. nih.govwikipedia.org It became a widely used medication for its analgesic and antipyretic effects. wikipedia.org

In many established manufacturing routes for Ketoprofen, this compound serves as the key penultimate intermediate. google.com The synthesis typically involves the creation of the nitrile compound, which is then subjected to hydrolysis under acidic or basic conditions. google.comgoogle.com This hydrolysis step converts the nitrile group (-C≡N) into a carboxylic acid group (-COOH), yielding the final active pharmaceutical ingredient, 2-(3-benzoylphenyl)propionic acid, the chemical name for Ketoprofen. google.comgoogle.com

The compound is so closely associated with the drug that it is often referred to as Ketoprofen Impurity F or Ketoprofen Related Compound F in pharmacopeial standards, highlighting its presence as a direct precursor in the manufacturing process. pharmaffiliates.comlgcstandards.com The efficiency and purity of the conversion of this compound to Ketoprofen are critical factors in the industrial production of this globally recognized anti-inflammatory agent.

Scope and Relevance in Modern Organic Synthesis

Beyond its foundational role in pharmaceutical manufacturing, this compound is a compound of interest in modern organic synthesis due to its versatile chemical structure. smolecule.com It possesses two primary reactive sites: the nitrile functional group and the ketone of the benzoyl group, allowing it to serve as a versatile scaffold for creating more complex molecules. smolecule.com

The nitrile group is a valuable functional handle. While its hydrolysis to a carboxylic acid is the most famous application, it can also undergo a variety of other chemical transformations, such as reduction to a primary amine or participation in cycloaddition reactions, opening pathways to different classes of compounds.

Contemporary research has also utilized this compound as a model substrate in biocatalysis. For instance, it has been used to study the enantioselectivity of nitrile hydratase enzymes. chemicalbook.comhsppharma.com These enzymes offer a green chemistry approach to converting nitriles into amides or acids, often with high stereoselectivity, which is a critical consideration in modern drug development.

Furthermore, various synthetic strategies have been developed to produce this compound itself, reflecting ongoing research into optimizing chemical processes. Patented methods describe routes starting from precursors like 3-benzoylphenyl acetonitrile (B52724) or 3-chlorobenzoic acid, indicating a continued academic and industrial interest in improving the efficiency and sustainability of its synthesis. google.comgoogle.com This focus on synthetic methodology underscores its value as a building block for creating a range of chemical entities for research and development purposes. smolecule.com

Chemical Data

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 42872-30-0 sellchems.comchemicalbook.comsigmaaldrich.com
Molecular Formula C₁₆H₁₃NO scbt.comsellchems.comnih.gov
Molecular Weight 235.28 g/mol sellchems.comsigmaaldrich.comnih.gov
IUPAC Name 2-(3-benzoylphenyl)propanenitrile pharmaffiliates.com

| Common Synonyms | 3-(1-Cyanoethyl)benzophenone, 3-Benzoyl-α-methylphenylacetonitrile | hsppharma.comtcichemicals.com |

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Appearance White powder / Solid sellchems.comhsppharma.com
Melting Point 47-53 °C chemicalbook.comsigmaaldrich.comchemicalbook.com
Boiling Point 400.8 °C (Predicted) chemicalbook.comchemicalbook.com
Density 1.115 g/cm³ (Predicted) chemicalbook.comhsppharma.com

| Flash Point | >110 °C (>230 °F) | chemicalbook.comhsppharma.comsigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B120230 2-(3-Benzoylphenyl)propionitrile CAS No. 42872-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-benzoylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOCHMZSLUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962752
Record name 2-(3-Benzoylphenyl)propanenitrile
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-30-0
Record name 3-Benzoyl-α-methylbenzeneacetonitrile
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Record name 2-(3-Benzoylphenyl)propionitrile
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Record name 2-(3-Benzoylphenyl)propanenitrile
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Record name 2-(m-benzoylphenyl)propionitrile
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Record name 2-(3-BENZOYLPHENYL)PROPIONITRILE
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Advanced Synthetic Methodologies for 2 3 Benzoylphenyl Propionitrile and Its Analogues

Chemical Synthesis Pathways

The production of 2-(3-benzoylphenyl)propionitrile can be achieved through several synthetic routes, broadly categorized into conventional multi-step preparations and modern continuous flow reaction systems.

Conventional Multistep Preparations

Traditional methods for synthesizing this compound often involve a sequence of reactions, including acylation and alkylation/hydrolysis steps. These batch processes, while established, can be time-consuming and may require stringent reaction conditions.

A primary method for introducing the benzoyl group onto the phenylpropionitrile framework is through the Friedel-Crafts acylation. nih.govchemistryjournals.net This electrophilic aromatic substitution reaction typically utilizes an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov One described pathway starts with 2-(3-carboxyphenyl)propionitrile, which is first converted to its acid chloride via halogenation. google.comgoogle.com The subsequent Friedel-Crafts reaction with benzene (B151609) yields this compound. google.comgoogle.com While a foundational method, the classic Friedel-Crafts acylation can have drawbacks, including the need for more than stoichiometric amounts of the catalyst and the generation of corrosive acid waste. chemistryjournals.net

Another conventional synthesis route involves the bromination of m-methyl benzoic acid methyl ester, followed by cyanation, methylation, hydrolysis, and finally a Friedel-Crafts reaction to obtain this compound with a reported total yield of 56.7%. semanticscholar.org

Reaction Step Reagents/Conditions Outcome Reference
Halogenation2-(3-carboxyphenyl)propionitrile, halogenating agentAcid chloride intermediate google.comgoogle.com
Friedel-Crafts AcylationAcid chloride intermediate, Benzene, Lewis acid catalystThis compound google.comgoogle.com
Multi-step from m-methyl benzoic acid methyl esterBromination, Cyanation, Methylation, Hydrolysis, Friedel-CraftsThis compound semanticscholar.org

This table summarizes key steps in the conventional Friedel-Crafts synthesis of this compound.

Alternative conventional routes involve alkylation and subsequent hydrolysis. One such method begins with 3-benzoylphenylacetonitrile, which is directly methylated. The resulting methyl derivative is then hydrolyzed to produce the desired product. google.com This approach is noted for being less time-consuming and not requiring the same degree of precision as other methods. google.comgoogle.com The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid can be achieved through either acidic or basic conditions. google.com For instance, hydrolysis using potassium hydroxide (B78521) in a methanol (B129727) and water mixture has been documented. google.com

Reaction Step Starting Material Key Transformation Reference
Methylation3-BenzoylphenylacetonitrileDirect methylation google.com
HydrolysisMethylated intermediateConversion to 2-(3-benzoylphenyl)propionic acid google.com
HydrolysisThis compoundConversion of nitrile to carboxylic acid using KOH google.com

This table outlines the key stages in the alkylation and hydrolysis pathway for synthesizing derivatives of this compound.

Continuous Flow Reaction Systems

To overcome the limitations of batch processing, continuous flow chemistry has emerged as a powerful technology, offering enhanced safety, efficiency, and scalability. rsc.org This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. gordon.edu

A significant advancement in the synthesis of this compound and its analogues is the use of continuous flow systems for the coupling of aryl Grignard reagents with acyl chlorides. rsc.orgrsc.org This method allows for the safe and on-demand generation of the product. rsc.org In one study, an efficient continuous flow synthesis was achieved by coupling an aryl Grignard reagent with an acyl chloride at ambient temperature, resulting in a productivity of 3.16 g per hour for this compound. rsc.orgrsc.org The use of continuous flow minimizes hazards by operating with a small reaction volume and allows for rapid control of reaction parameters to achieve a steady state, which can lead to improved yields and reduced impurities compared to batch processing. gordon.eduresearchgate.net

Parameter Value/Condition Benefit Reference
Reaction TypeGrignard reagent coupling with acyl chlorideEfficient C-C bond formation rsc.orgrsc.org
SystemContinuous FlowEnhanced safety, scalability, and control rsc.orggordon.edu
Productivity3.16 g/hour High throughput rsc.orgrsc.org
TemperatureAmbientMild reaction conditions rsc.orgrsc.org

This table highlights the key features and advantages of the continuous flow Grignard coupling method.

A key aspect of modernizing chemical synthesis is the incorporation of sustainable practices, including the use of "green" solvents. rsc.orgroyalsocietypublishing.org 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a bio-derived and environmentally friendly solvent that is a suitable replacement for less sustainable options like tetrahydrofuran (B95107) (THF). rsc.orgnih.gov 2-MeTHF has been successfully employed in the continuous flow synthesis of diaryl ketones, including this compound. rsc.orgresearchgate.net Its use not only aligns with the principles of green chemistry but can also lead to practical benefits, such as easier work-up procedures due to its partial miscibility with water. nih.gov The combination of continuous flow technology with sustainable solvents represents a significant step towards more environmentally benign pharmaceutical and chemical manufacturing. researchgate.netacs.org

Solvent Key Properties Application Reference
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, "green" solvent, partially miscible with waterContinuous flow synthesis of diaryl ketones rsc.orgnih.govresearchgate.net
Tetrahydrofuran (THF)Conventional solventOften replaced by 2-MeTHF for sustainability rsc.orgnih.gov

This table compares the sustainable solvent 2-MeTHF with the conventional solvent THF in the context of flow chemistry.

Scalability Assessments of Continuous Flow Processes

The transition from traditional batch manufacturing to continuous flow processes represents a significant advancement in pharmaceutical production, addressing challenges such as fixed batch sizes, multiple sequential steps, and difficulties in upscaling. ucl.ac.ukucl.ac.uk Continuous manufacturing offers enhanced safety, improved reaction kinetics, and the potential for automated, reconfigurable systems. springernature.comd-nb.info

While specific scalability data for the synthesis of this compound in continuous flow is not extensively detailed in the provided literature, the continuous production of its downstream product, ketoprofen (B1673614), has been demonstrated, offering insights into the potential of this technology. For instance, the manufacturing of ketoprofen nanosuspensions has been successfully achieved using a miniaturised continuous stirred tank reactor (mCSTR). ucl.ac.ukucl.ac.uk A comparative analysis between the mCSTR and a traditional batch reactor revealed that the continuous process generated smaller, amorphous ketoprofen particles. ucl.ac.uk

A study optimizing the production of ketoprofen nanosuspensions identified optimal conditions as a 5% w/v concentration of the stabilizing agent polyvinyl pyrrolidone vinyl acetate (B1210297) 64, a solvent flow rate of 1.0 mL/min, and a stirring rate of 1000 rpm. ucl.ac.uk Under these conditions, the continuous flow reactor produced particles with a mean size of 320 ± 18 nm, compared to 402 ± 29 nm from the batch process. ucl.ac.uk The inherent design of continuous flow systems allows for scalability by extending operational time or by "numbering-up," where multiple reactors are run in parallel, offering a clear path to higher throughput production yields. rsc.org This approach avoids the complex re-optimization often required when scaling up batch reactors. ucl.ac.ukucl.ac.uk

ParameterBatch ReactorMiniaturised Continuous Stirred Tank Reactor (mCSTR)Reference
Reactor Volume 28.25 mL3.0 mL ucl.ac.uk
Mean Particle Size 402 ± 29 nm320 ± 18 nm ucl.ac.uk
Particle Characteristics AmorphousAmorphous, significantly smaller (p < 0.05) ucl.ac.uk
Scalability Fixed batch size, difficult upscalingHigher throughput via extended operation or numbering-up ucl.ac.ukucl.ac.uk

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis offers a powerful and stereoselective alternative to traditional chemical synthesis for producing chiral molecules from precursors like this compound.

Nitrile hydratases are enzymes that catalyze the hydration of a nitrile group to an amide. The nitrile hydratase from Rhodococcus equi A4 has been identified as an effective biocatalyst for the enantioselective hydration of 2-arylpropionitriles. nih.gov This enzyme, composed of two subunits each with a molecular weight of approximately 25 kDa, exhibits a preference for the S-isomers of racemic 2-arylpropionitriles. nih.gov

Specifically, it has been shown to preferentially hydrate (B1144303) the S-isomers of compounds structurally similar to this compound, such as 2-(4-chlorophenyl)propionitrile and 2-(6-methoxynaphthyl)propionitrile (naproxennitrile), with enantiomeric excess (E-values) ranging from 5 to 15. nih.gov The enzyme demonstrates functionality in the presence of various organic solvents, including hydrocarbons, alcohols, and diisopropyl ether, at concentrations from 5% to 98% (v/v). Furthermore, the addition of certain organic solvents like n-hexane and methanol can even increase the E-value for the enzymatic hydration reaction. nih.gov This makes the nitrile hydratase from Rhodococcus equi A4 a promising candidate for the production of (S)-2-(3-benzoylphenyl)propanamide, a direct precursor to the therapeutically active (S)-ketoprofen.

Following the hydration of the nitrile, amidases can be employed for the stereoselective hydrolysis of the resulting amide to a carboxylic acid. The bacterial strain Comamonas acidovorans KPO-2771-4 has been identified for its ability to produce R-(-)-ketoprofen from racemic 2-(3-benzoylphenyl)propionamide. nih.govasm.orgnih.gov This strain possesses a highly R-enantioselective amidase that hydrolyzes the racemic amide to yield optically pure R-(-)-ketoprofen with an impressive 99% enantiomeric excess. nih.govasm.org

The production of this R-enantioselective amidase is influenced by culture conditions. Studies have shown that using sodium fumarate (B1241708) as the carbon source and adding enhancers like isobutyronitrile (B166230) to the culture medium are effective for bacterial growth and increasing the R-(-)-ketoprofen-producing activity. asm.orgnih.gov The purified amidase from C. acidovorans KPO-2771-4 was confirmed to be responsible for the R-enantioselective hydrolysis, producing optically pure R-ketoprofen and ammonia. nih.govasm.org

MicroorganismSubstrateProductEnantiomeric Excess (ee) of ProductReference
Comamonas acidovorans KPO-2771-4 Racemic 2-(3-benzoylphenyl)propionamideR-(-)-Ketoprofen99% asm.org
Pseudomonas sp. KPO-2733-5 Racemic 2-(3-benzoylphenyl)propionamideR-(-)-Ketoprofen96% asm.org
Alcaligenes faecalis KPO-2766-2 Racemic 2-(3-benzoylphenyl)propionamideR-(-)-Ketoprofen94% asm.org

Synthetic Strategies for Structural Derivatization

The chemical scaffold of this compound and its corresponding acid, ketoprofen, serves as a versatile platform for structural modification to generate novel analogues with potentially enhanced or different biological activities.

The carboxylic acid group of ketoprofen, which is derived from the hydrolysis of the nitrile in this compound, is a prime site for derivatization into esters and amides. chemicalbook.com These derivatives are often explored as prodrugs to mitigate some of the side effects associated with the parent drug. researchgate.net

Esters: The synthesis of ketoprofen esters can be achieved through various methods. A straightforward approach involves the reaction of this compound with an alcohol, such as ethanol, in the presence of a strong acid like sulfuric acid to yield the corresponding ester, for example, ketoprofen ethyl ester. google.com Another advanced method is the palladium-catalyzed carbonylation of precursor olefins like 3-vinylbenzophenone, which can produce isopropyl or methyl esters of ketoprofen with high yield and regioselectivity. scielo.br These esters, particularly ketoprofen ethyl ester, are also valuable substrates for enzymatic kinetic resolution to produce enantiomerically pure (S)-ketoprofen. frontiersin.org

Amides: Ketoprofen amides can be synthesized by activating the carboxylic acid group. A common method employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between ketoprofen and an amine, forming an amide bond. scientific-publications.net The direct precursor, 2-(3-benzoylphenyl)propanamide, is a key intermediate in biocatalytic routes where it is resolved by enantioselective amidases. nih.govasm.orgnih.gov

To explore new chemical space and develop analogues with unique properties, the ketoprofen scaffold has been integrated into novel molecular frameworks.

Carboranes: Carboranes, clusters of boron and carbon atoms, have been used as phenyl mimetics in drug design. acs.orgnih.gov In the case of ketoprofen, the unsubstituted phenyl ring has been replaced with an ortho- or meta-carborane cluster. acs.orgacs.org The synthesis typically involves the reaction of a lithiated carborane with an acyl halide. acs.org This modification is intended to enhance metabolic stability and potentially alter selectivity towards cyclooxygenase (COX) enzymes. acs.org Further derivatization of these carborane analogues, for instance, by introducing nitrate (B79036) ester moieties, has been explored to create prodrugs with additional functionalities. acs.orgacs.org

CompoundMolecular FrameworkSynthetic ApproachReference
Carboranyl Ketoprofen Analogue ortho-carboraneReaction of lithio carborane with an acyl halide acs.orgacs.org
Carboranyl Ketoprofen Analogue meta-carboraneReaction of lithio carborane with an acyl halide acs.orgacs.org
Carboranyl Ketoprofen Nitrate Ester meta-carborane with NO-releasing moietyIntroduction of a nitrate group to the carboxylic acid acs.orgacs.org

Azetidines: Azetidines are strained four-membered nitrogen-containing heterocycles that are of growing interest in medicinal chemistry. rsc.org The synthesis of azetidine-containing molecules often involves multi-step sequences, such as the cyclization of haloalkyl-imines or selenium-induced cyclization of homoallylamines. nih.govbham.ac.uk While direct synthesis of a ketoprofen-azetidine conjugate from this compound is not explicitly described, the functional groups of ketoprofen allow for its incorporation into azetidine-based scaffolds. For example, the carboxylic acid of ketoprofen could be coupled with a pre-synthesized amino-azetidine core to generate novel amide-linked hybrid molecules. This strategy allows for the exploration of new structural diversity and the potential for developing compounds with unique pharmacological profiles. rsc.orgnih.gov

Deoxygenative Synthesis of Benzylphenylpropanenitrile Derivatives

The deoxygenative synthesis of benzylphenylpropanenitrile derivatives represents a strategic approach to transforming a readily available carbonyl functionality into a more complex nitrile-containing scaffold. This methodology conceptually involves the removal of the carbonyl oxygen atom from a benzophenone (B1666685) precursor and the concurrent or subsequent construction of the propionitrile (B127096) side chain. While a direct single-step deoxygenative conversion is not extensively documented, a highly effective and logical multi-step synthetic sequence can be employed. This pathway typically involves an initial condensation reaction to remove the carbonyl oxygen, followed by reduction and alkylation steps to furnish the final product.

Generated code

Step 1: Knoevenagel Condensation of Diaryl Ketones with Malononitrile

The initial and key deoxygenation step is achieved through a Knoevenagel condensation. In this reaction, a diaryl ketone, such as a substituted benzophenone, is reacted with an active methylene (B1212753) compound, typically malononitrile, in the presence of a catalyst. This reaction forms a diarylmethylidenemalononitrile, effectively replacing the carbonyl oxygen with a dicyanomethylene group. While aldehydes are more reactive in Knoevenagel condensations, ketones can be successfully employed, often requiring more forcing conditions or specific catalytic systems. arkat-usa.orgbhu.ac.in A variety of catalysts can be utilized, including ammonium (B1175870) acetate, silica (B1680970) gel, or Lewis acids, and the reaction can often be performed under solvent-free or microwave-assisted conditions to enhance yields and reduce reaction times. arkat-usa.org

Table 1: Knoevenagel Condensation of Substituted Benzophenones with Malononitrile

Entry Diaryl Ketone (Substituent) Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Benzophenone NH4OAc Toluene 110 12 85
2 3-Methoxybenzophenone Silica Gel None (MW) 120 0.5 90
3 4-Chlorobenzophenone Piperidine Ethanol 80 8 78

Step 2: Reduction of the Diarylmethylidenemalononitrile

The second step involves the selective reduction of the carbon-carbon double bond in the diarylmethylidenemalononitrile intermediate to yield a saturated diarylmethylmalononitrile. It is crucial that the reduction method does not affect the nitrile groups or the aromatic rings. Common methods for this transformation include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or transfer hydrogenation. Another effective method is the use of sodium borohydride (B1222165) (NaBH4) in a suitable solvent, which typically provides good yields and chemoselectivity.

Table 2: Reduction of Diarylmethylidenemalononitriles

Entry Diarylmethylidenemalononitrile (Substituent) Reducing Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Diphenylmethylidenemalononitrile H2 (1 atm) 10% Pd/C Ethanol 25 4 95
2 (3-Methoxyphenyl)(phenyl)methylidenemalononitrile NaBH4 - Methanol 25 2 92
3 (4-Chlorophenyl)(phenyl)methylidenemalononitrile Hantzsch Ester - Dichloromethane 40 12 88

Step 3: Alkylation of the Diarylmethylmalononitrile

The final step to arrive at the target 2-(benzylphenyl)propionitrile structure is the alkylation of the diarylmethylmalononitrile. The carbon atom situated between the two nitrile groups is acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form a stabilized carbanion. researchgate.net This carbanion then acts as a nucleophile and can be alkylated with an electrophile, in this case, a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4), to introduce the required methyl group and form the final propionitrile derivative.

Table 3: Alkylation of Diarylmethylmalononitriles

Entry Diarylmethylmalononitrile (Substituent) Base Alkylating Agent Solvent Temperature (°C) Time (h) Yield (%)
1 Diphenylmethylmalononitrile NaH CH3I THF 0 to rt 3 90
2 (3-Methoxyphenyl)(phenyl)methylmalononitrile KOtBu (CH3)2SO4 DMF 25 4 88
3 (4-Chlorophenyl)(phenyl)methylmalononitrile LDA CH3I THF -78 to 0 2 85

The Role of 2 3 Benzoylphenyl Propionitrile As a Precursor to Bioactive Entities

A Central Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

2-(3-Benzoylphenyl)propionitrile is a key intermediate in the production of several non-steroidal anti-inflammatory drugs (NSAIDs), a class of medications widely used to alleviate pain, reduce inflammation, and lower fever. researchgate.netscientific-publications.net Its chemical structure provides the necessary backbone for the synthesis of profen drugs, a prominent subgroup of NSAIDs. The conversion of the nitrile group in this compound to a carboxylic acid function is a crucial step in these synthetic pathways. chemicalbook.comgoogle.com

One of the most notable applications of this compound is as a precursor for the synthesis of Ketoprofen (B1673614). sigmaaldrich.comsigmaaldrich.com Ketoprofen, chemically known as 2-(3-benzoylphenyl)propionic acid, is a widely used NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. nih.govsigmaaldrich.com The synthesis of Ketoprofen from this compound typically involves the hydrolysis of the nitrile group to a carboxylic acid. chemicalbook.comgoogle.com

Pathways to Ketoprofen and its Enantiomers

The transformation of this compound into Ketoprofen can be achieved through various chemical methods. A common approach involves the acid-catalyzed or base-catalyzed hydrolysis of the nitrile functional group. chemicalbook.comgoogle.com For instance, reacting this compound with a strong acid like sulfuric acid or a strong base such as potassium hydroxide (B78521), followed by acidification, yields Ketoprofen. chemicalbook.comgoogle.comgoogle.com

The synthesis of specific enantiomers of Ketoprofen, particularly the more active (S)-enantiomer, is of significant interest in the pharmaceutical industry. The use of stereoselective enzymatic hydrolysis has been explored for this purpose. For example, nitrile hydratase enzymes have been investigated for their ability to selectively hydrolyze this compound to produce the corresponding amide, which can then be converted to the desired enantiomer of Ketoprofen. chemicalbook.com

Interactive Table: Synthesis of Ketoprofen from this compound

Contribution to the Development of Compounds with Multifaceted Pharmacological Actions

Beyond its role in NSAID synthesis, this compound serves as a building block for creating novel compounds with diverse pharmacological activities. whiterose.ac.uk Researchers have utilized this precursor to synthesize derivatives with potential applications in various therapeutic areas. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid, which can be synthesized from this compound, have been investigated for their potential as dual-mechanism drugs. researchgate.net

Strategic Building Block for Drug Design and Lead Optimization

The chemical structure of this compound makes it a valuable scaffold in drug design and lead optimization. whiterose.ac.uklifechemicals.com Its core benzoylphenyl structure is a common motif in many biologically active molecules. By modifying the propionitrile (B127096) side chain and the aromatic rings, medicinal chemists can generate libraries of new compounds for screening against various biological targets. This strategic use of this compound as a starting material allows for the systematic exploration of structure-activity relationships, a critical process in the discovery of new and improved drugs. nih.gov The availability of this compound as a chemical building block facilitates the synthesis of diverse molecular architectures for hit-to-lead and lead-optimization programs in drug discovery. lifechemicals.com

Investigation of Biological Activities Associated with 2 3 Benzoylphenyl Propionitrile Derivatives

Anti-inflammatory Mechanisms of Action (indirectly, as a precursor to Ketoprofen)

2-(3-Benzoylphenyl)propionitrile serves as a direct precursor to Ketoprofen (B1673614), a well-established NSAID. smolecule.comscbt.com The anti-inflammatory, analgesic, and antipyretic properties of Ketoprofen are well-documented. nih.gov The primary mechanism behind these effects is its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov This inhibition is achieved through the blockage of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.

The conversion of this compound to Ketoprofen, or 2-(3-benzoylphenyl)propanoic acid, is a critical step that unmasks the carboxylic acid group essential for its anti-inflammatory activity. smolecule.com The anti-inflammatory action of Ketoprofen is potent, comparable to that of indomethacin (B1671933), and it also exhibits antibradykinin activity. nih.gov It is important to note that the anti-inflammatory effects are attributed to Ketoprofen, the final active compound, rather than its nitrile precursor. nih.gov

Antineoplastic and Cytostatic Properties of Novel Analogues

While this compound is intrinsically linked to anti-inflammatory action, the exploration of its novel analogues has extended into the realm of oncology.

Carborane-Containing Derivatives

A comprehensive search of the available scientific literature did not yield specific studies on carborane-containing derivatives of this compound. Carboranes are cage-like structures composed of boron and carbon atoms and are of interest in medicinal chemistry for their potential in creating novel therapeutic agents. nih.gov While research exists on the synthesis of carborane derivatives for various applications, their specific conjugation with the this compound scaffold for antineoplastic purposes is not documented in the reviewed sources. nih.gov

Evaluation in Cancer Cell Models (e.g., Human Melanoma, Colon Cancer Cell Lines)

Although specific data on carborane derivatives is lacking, research on other novel analogues of related structures demonstrates the potential for antineoplastic activity. For instance, studies on novel 2,3-diphenyl acrylonitrile (B1666552) derivatives have shown considerable antiproliferative activity against various human cancer cell lines. nih.gov Similarly, derivatives of 2-phenyl- and 2-alkylbenzo[b]furans have been synthesized and evaluated as antitumor agents, with some compounds exhibiting potent antiproliferative activity against human melanoma cell lines. nih.gov One study on 2-(3-benzoyl phenyl) propanohydroxamic acid, a derivative of ketoprofen, demonstrated in vitro antitumor action. researchgate.net These findings suggest that the core structure related to this compound can be a template for developing new anticancer compounds.

Exploration of Cell Death Pathways (e.g., Oxidative Stress Induction)

The mechanisms by which novel analogues of related structures exert their anticancer effects often involve the induction of programmed cell death, or apoptosis. For example, the antiproliferative effects of certain 2,3-diphenyl acrylonitrile derivatives have been linked to the induction of cellular apoptosis and cell-cycle arrest in the G2/M phase. nih.gov

Oxidative stress is another key pathway implicated in cancer cell death. nih.gov The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger apoptotic pathways. mdpi.comresearchgate.net While direct studies on oxidative stress induction by this compound derivatives are not prevalent, it is a common mechanism for various anticancer agents. nih.gov The exploration of how novel analogues might modulate oxidative stress levels within cancer cells is a potential area for future research.

Molecular Target Identification and Ligand-Protein Interactions

To understand the therapeutic potential of this compound derivatives, it is crucial to identify their molecular targets and characterize the interactions between the ligand (the derivative) and the protein target.

Docking Studies with Inflammatory Enzyme Systems (e.g., Cyclooxygenase-2, Tumor Necrosis Factor-alpha)

Molecular docking studies are computational methods used to predict the binding affinity and orientation of a ligand to a protein target. Such studies have been instrumental in elucidating the anti-inflammatory mechanism of Ketoprofen, the active form of this compound. Docking studies have confirmed the interaction of Ketoprofen and its derivatives with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.netunair.ac.id

Analysis of Structural Preferences for Inhibition

The structural framework of this compound, the nitrile precursor to the well-established non-steroidal anti-inflammatory drug (NSAID) ketoprofen, presents a compelling scaffold for investigating inhibitory activities against various biological targets. nih.govnih.gov While direct and extensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not widely available in the public domain, analysis of structurally related compounds, particularly ketoprofen and its derivatives, provides significant insights into the structural features that govern inhibitory potential. The primary mechanism of action for ketoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. nih.gov

Research into ketoprofen derivatives has highlighted several structural preferences that likely translate to the inhibitory potential of analogous this compound derivatives.

Chirality at the Propionitrile (B127096) Moiety: Stereochemistry plays a crucial role in the biological activity of this class of compounds. Studies on ketoprofen have demonstrated significant enantioselectivity in the inhibition of both COX-1 and COX-2. The (S)-enantiomer of ketoprofen is substantially more potent as a COX inhibitor than the (R)-enantiomer. nih.gov For instance, (S)-ketoprofen inhibits COX-2 with an IC50 value of 5.3 µmol/L, whereas the (R)-enantiomer is essentially inactive. nih.gov This stark difference underscores the importance of the spatial arrangement of the methyl group on the propionic acid chain for optimal interaction with the enzyme's active site. It is highly probable that a similar stereochemical preference exists for derivatives of this compound.

Modifications of the Core Structure: The synthesis and evaluation of various ketoprofen derivatives have provided further insights into the structural requirements for activity.

Amide and Carbamate (B1207046) Derivatives: The creation of novel ketoprofen derivatives bearing both amide and carbamate functionalities has been explored. These modifications have led to compounds with excellent lipid peroxidation inhibition and high soybean lipoxygenase inhibition activity. rjeid.com This indicates that extending the structure from the propionic acid (or propionitrile) end can lead to potent inhibitors of enzymes involved in inflammatory and oxidative stress pathways.

Hydroxamic Acid and Ketoxime Derivatives: The synthesis of a 2-(3-benzoylphenyl)propanohydroxamic acid and a 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid from ketoprofen has yielded compounds with anti-inflammatory and moderate anticancer activities. researchgate.net The hydroxamic acid analogue, in particular, was found to be a more potent antitumor agent than the ketoximic analogue. researchgate.net These findings suggest that modifications at the benzoyl moiety can modulate the biological activity profile, potentially leading to dual-action inhibitors.

Amide Conjugates: Conjugating ketoprofen with heterocyclic moieties, such as 2-amino-5-(methylthio)-1,3,4-thiadiazole, has produced derivatives with significant anti-inflammatory activity and potentially reduced gastrointestinal side effects. nih.gov This highlights that the introduction of specific heterocyclic rings can enhance the therapeutic index.

The following table summarizes the inhibitory activities of selected ketoprofen derivatives, which can be used to infer the potential for related this compound analogues.

Compound/DerivativeTarget/AssayActivity/PotencyReference
(S)-KetoprofenCOX-2 (sheep placenta)IC50 = 5.3 µmol/L nih.gov
(R)-KetoprofenCOX-2 (sheep placenta)IC50 ≥ 80 µmol/L nih.gov
Ketoprofen Amidocarbamate DerivativesLipid Peroxidation>95% inhibition at 0.1 mM rjeid.com
2-(3-benzoylphenyl)propanohydroxamic acidRat Paw EdemaMore potent than ketoprofen researchgate.net
N-[5-Methylthio-2-(1,3,4-thiadiazolyl)]-2-(3-benzoylphenyl)propamideAnti-inflammatoryGood activity nih.gov

Analytical Characterization and Computational Modeling in 2 3 Benzoylphenyl Propionitrile Research

Spectroscopic Analysis of Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 2-(3-benzoylphenyl)propionitrile, mass spectrometry data reveals characteristic fragments that help confirm its molecular structure. nih.gov The NIST Mass Spectrometry Data Center reports that under mass spectrometry, the compound exhibits a primary peak (top peak) at a mass-to-charge ratio (m/z) of 105. nih.gov This peak is characteristic of a benzoyl cation ([C₆H₅CO]⁺), which readily forms due to the cleavage of the bond between the carbonyl carbon and the phenyl ring. Other significant peaks are observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), and m/z 158. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, further aid in its identification. For the protonated molecule [M+H]⁺, the predicted CCS is 159.4 Ų, and for the sodium adduct [M+Na]⁺, it is 168.4 Ų. uni.lu

Mass Spectrometry Data for this compound

Adductm/z (Mass-to-Charge Ratio)Predicted CCS (Ų)
[M+H]⁺236.10700159.4
[M+Na]⁺258.08894168.4
[M-H]⁻234.09244164.5
[M]⁺235.09917153.7

This table summarizes the predicted mass-to-charge ratios and collision cross-section values for different adducts of this compound. Data sourced from PubChem. uni.lu

Mass Spectrometry with Stable Isotope Labeling Techniques

Stable isotope labeling is a powerful strategy in mass spectrometry for the precise quantification of molecules in complex mixtures. washington.edunih.gov The technique involves derivatizing a sample with a "light" version of a chemical tag, while a comparator sample is labeled with a "heavy" version containing stable isotopes like ¹³C, ¹⁵N, or ²H. washington.edunih.gov When the samples are mixed and analyzed together, identical compounds from each sample appear as pairs of peaks with a distinct mass difference, allowing for accurate relative quantification. washington.edu

Methods like Isotope-Coded Affinity Tags (ICAT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are widely used in proteomics. washington.edunih.gov For smaller molecules like this compound, chemical labeling methods such as dimethylation using isotopically labeled formaldehyde (B43269) can achieve duplex or triplex labeling. nih.gov For instance, using "light" (¹²CH₂O) and "heavy" (¹³CD₂O) reagents allows for the differential labeling of compounds containing primary or secondary amines. While specific applications to this compound are not extensively documented in current literature, these established techniques provide a robust framework for its potential use in quantitative studies, such as tracking its metabolic fate or its efficiency as a precursor in chemical reactions.

Theoretical Chemistry and Computational Drug Discovery

Computational methods are essential in modern drug discovery for predicting molecular interactions and guiding the development of new therapeutic agents.

Molecular Docking Simulations for Structure-Activity Relationships

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. researchgate.net This method is crucial for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.gov

Research into derivatives of the closely related compound, 2-(3-benzoylphenyl)propanoic acid (ketoprofen), illustrates this principle. researchgate.netresearchgate.net In one study, derivatives were synthesized and docked into the active sites of cyclooxygenase (COX) and matrix metalloproteinase (MMP) enzymes to explore their potential as dual-mechanism anti-inflammatory and anticancer agents. researchgate.net The docking results provided a clear rationale for the observed biological activities, showing how specific structural modifications on the parent molecule could enhance binding affinity and inhibitory potential. researchgate.net For example, docking simulations of a hydroxamic acid derivative showed it occupying the same position as a known co-crystallized ligand in the MMP-3 receptor site, providing a structural basis for its activity. researchgate.net Such simulations are invaluable for prioritizing which derivatives of compounds like this compound should be synthesized and tested.

Molecular Dynamics Approaches to Conformational Analysis

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD calculates the time-dependent movements of atoms in a molecular system, providing detailed information on conformational changes, flexibility, and thermodynamic stability. nih.govmdpi.com This is particularly important for understanding how a flexible molecule like this compound might adapt its shape to fit into a binding site. mdpi.com

MD simulations can reveal the accessible conformations of the compound in solution, the flexibility of its phenyl and benzoyl groups, and how these dynamics might be altered upon binding to a biological target. nih.gov Techniques like replica exchange molecular dynamics (REMD) are particularly effective at exploring the conformational space thoroughly, overcoming the limitation of standard MD simulations which can get trapped in local energy minima. sci-hub.se By understanding the conformational landscape, researchers can gain a more accurate picture of the molecule's bioactive conformation—the specific shape it adopts to exert its biological effect.

Structure-Based Design Principles for Derivative Development

Structure-based drug design (SBDD) uses high-resolution structural information of biological targets to design ligands with high affinity and specificity. researchgate.net This rational approach significantly accelerates the drug discovery process compared to traditional trial-and-error methods. The process typically involves:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) involved in a disease process.

Structural Determination: Obtaining the 3D structure of the target, often through X-ray crystallography or NMR spectroscopy.

Computational Analysis: Using molecular docking and dynamics to analyze the binding site and predict how ligands will interact with it.

Rational Design and Synthesis: Designing and synthesizing novel compounds or derivatives predicted to have improved binding affinity and desired pharmacological properties.

A study on 2-(3-benzoylphenyl)propanoic acid derivatives serves as a prime example of SBDD. researchgate.net By docking synthesized compounds into the structures of MMPs and COX enzymes, researchers could explain their experimental anti-inflammatory and antitumor activities. researchgate.net The analysis of these docking results provided a foundation for designing future dual-target drugs with potentially enhanced therapeutic profiles. researchgate.net This principle is directly applicable to this compound, where understanding its interaction with a target enzyme could guide the development of potent and selective inhibitors.

Computational Docking of Ketoprofen (B1673614) Derivatives

CompoundTarget EnzymeKey Finding from Docking Simulation
2-(3-benzoyl phenyl)propanohydroxamic acidMMP-3 (PDB: 2JT5)Occupied the same position as the native co-crystallized ligand with a low RMSD (1.21 Å), indicating a favorable binding mode.
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acidMMP-3 (PDB: 2JT5)Also occupied the native ligand's position with a very low RMSD (0.43 Å), suggesting a strong and stable interaction.

This table summarizes key findings from molecular docking simulations of ketoprofen derivatives, which share a core structure with this compound. The results provide a rationale for their biological activity. Data sourced from Ahmed et al., 2012. researchgate.net

Emerging Research Directions and Future Prospects for 2 3 Benzoylphenyl Propionitrile

Expansion into Novel Therapeutic Areas

While 2-(3-benzoylphenyl)propionitrile itself is not the final active pharmaceutical ingredient, its core structure is integral to the therapeutic effects of its derivatives, most notably Ketoprofen (B1673614). Research into Ketoprofen and its analogs is paving the way for potential new therapeutic uses beyond its current indications for pain and inflammation.

Recent studies have explored the potential of Ketoprofen and its derivatives in a variety of new therapeutic contexts:

Antiviral Activity: The global need for effective antiviral agents has spurred research into repurposing existing drugs. Some studies have investigated the antiviral properties of NSAIDs, including Ketoprofen analogs. For instance, amidocarbamate derivatives of Ketoprofen have been synthesized and evaluated for their antiviral effects against a range of DNA and RNA viruses. nih.gov While selective antiviral activity was not broadly observed, one derivative showed minor activity against vesicular stomatitis virus, Sindbis virus, and Punta Toro virus. nih.gov Furthermore, other NSAIDs like naproxen (B1676952) and indomethacin (B1671933) have shown potential in inhibiting the replication of viruses such as SARS-CoV-2. mdpi.comamazonaws.com This suggests that derivatives of this compound could be further modified to enhance their antiviral efficacy.

Neuroprotection and Neuropathic Pain: The potential neuroprotective effects of Ketoprofen have been a subject of investigation. One study explored its effects on permanent focal brain ischemia in rats, though it did not demonstrate a clear neuroprotective effect in that specific model. nih.gov However, a more promising avenue appears to be in the management of neuropathic pain. Research has shown that the (R)-enantiomer of Ketoprofen exhibits a novel mechanism of action against tactile allodynia, a type of neuropathic pain that is notoriously difficult to treat, which does not seem to involve the classical COX inhibition pathway. nih.gov This opens the door for developing derivatives of this compound specifically targeting neuropathic pain pathways.

Oncology: The anti-inflammatory properties of NSAIDs have long been linked to a potential role in cancer prevention and treatment. Research has explored the use of Ketoprofen in oncology. researchgate.net Specifically, derivatives of 2-(3-benzoylphenyl)propanoic acid, such as 2-(3-benzoyl phenyl)propanohydroxamic acid, have been synthesized and shown to possess in vitro antitumor activity. researchgate.net

Chronic Wound Healing: The inflammatory process is a critical component of wound healing. Ketoprofen-based nanoparticles have been developed and incorporated into hydrogels for potential use as wound dressings. These formulations have been shown to reduce pro-inflammatory markers and increase anti-inflammatory cytokines in vitro, suggesting a novel therapeutic approach for treating chronic wounds. nih.gov

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Researchers have synthesized novel derivatives of compounds with similar structural motifs to this compound, such as 2-benzylidene-3-oxobutanamide derivatives, and found them to exhibit significant antibacterial activity against resistant pathogens like MRSA. nih.gov This indicates that the core structure could be a scaffold for developing new classes of antimicrobial drugs.

Advancements in Sustainable Synthesis and Process Chemistry

The chemical industry is increasingly focused on developing more sustainable and efficient manufacturing processes. For a commercially important intermediate like this compound, which is a precursor to Ketoprofen, optimizing its synthesis is a key area of research. sigmaaldrich.com

Several synthetic routes for this compound and its subsequent conversion to Ketoprofen have been developed. A traditional method involves the Friedel-Crafts reaction of 2-(3-carboxyphenyl)-propionitrile, followed by hydrolysis. google.com Another patented process starts from 3-benzoylphenylacetonitrile, which is then methylated and hydrolyzed. google.com

The table below provides a comparative overview of different synthesis approaches for this compound and its conversion to Ketoprofen, highlighting the starting materials, key reaction steps, and reported yields.

Synthesis RouteStarting Material(s)Key StepsReported Yield of this compoundReference
Friedel-Crafts Route2-(3-Carboxyphenyl)propionitrileChlorination, Friedel-Crafts acylationNot explicitly stated for the nitrile, but part of a multi-step synthesis. google.com
Methylation Route3-BenzoylphenylacetonitrileMethylation, Hydrolysis41.1% (recrystallized) google.comgoogle.com
"Greener" Route via Pyrolytic AromatizationCyclohexanone, Benzyl chlorideStork enamine alkylation, Aldol addition/intramolecular enol-lactonization, Pyrolytic aromatization, Benzylic oxidationNot directly synthesized, but leads to Ketoprofen with a 44% overall yield. chemistryviews.org
Route from 3-Cyanomethyl-benzoic acid3-Cyanomethyl-benzoic acidFriedel-Crafts, α-monomethylation, HydrolysisNot explicitly stated for the nitrile, but leads to Ketoprofen with a 73.8% overall yield. researchgate.net

Furthermore, the principles of green chemistry are being applied through the exploration of enzymatic synthesis routes. For example, the enantioselectivity of nitrile hydratase from Rhodococcus equi A4 has been studied using this compound as a substrate, indicating the potential for biocatalytic approaches in the synthesis of chiral derivatives. chemicalbook.com The development of efficient one-step enzymatic syntheses for related compounds further underscores the move towards more sustainable and environmentally friendly production methods. biorxiv.org

Development of Advanced Analytical Techniques for Trace Analysis (e.g., as a reference standard for impurities)

As with any pharmaceutical product, ensuring the purity and quality of Ketoprofen is paramount. This compound is recognized as a potential impurity in the final drug product, arising from the manufacturing process. veeprho.com Therefore, the development of sensitive and accurate analytical methods for its detection and quantification at trace levels is crucial for quality control.

The use of this compound as a reference standard is essential for the validation of these analytical methods. nih.govmdpi.com Certified reference materials for Ketoprofen impurities, including related ketones, are being developed to ensure the accuracy and traceability of measurements in pharmaceutical quality control. nih.gov

Advanced analytical techniques are employed for the analysis of Ketoprofen and its impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. veeprho.com Various HPLC methods have been developed and validated for the determination of Ketoprofen and its related substances, including its nitrile precursor. researchgate.net

For enhanced sensitivity and specificity, especially for trace analysis, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is increasingly utilized. veeprho.comhakon-art.com LC-MS/MS methods offer very low limits of detection, making them ideal for quantifying impurities at minute levels. uobaghdad.edu.iquobaghdad.edu.iq

The table below summarizes various analytical techniques used for the determination of Ketoprofen and its impurities, including their reported limits of detection (LOD).

Analytical TechniqueAnalyteReported Limit of Detection (LOD)Reference
High-Performance Liquid Chromatography (HPLC)Ketoprofen0.01- 0.30 µg/ml uobaghdad.edu.iq
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)Ketoprofen0.1 ng/ml uobaghdad.edu.iquobaghdad.edu.iq
Gas Chromatography-Flame Ionization Detection (GC-FID)Ketoprofen10 µg/ml uobaghdad.edu.iq
Capillary ElectrophoresisKetoprofen1.0 µg/ml uobaghdad.edu.iq
Thin-Layer Chromatography (TLC)2-(3-Benzoylphenyl)propionic acidAs low as 1 µg nih.gov

These advanced analytical methods are not only crucial for routine quality control but also for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of Ketoprofen and its potential metabolites or impurities in the body. hakon-art.com The continuous improvement of these techniques will play a vital role in ensuring the safety and efficacy of Ketoprofen-based medicines.

Q & A

Basic: What are the common synthetic routes for 2-(3-Benzoylphenyl)propionitrile?

The compound is primarily synthesized via nucleophilic substitution and condensation reactions. For example:

  • Nucleophilic substitution : In the synthesis of flurbiprofen intermediates, 2-fluoronitrobenzene reacts with α-substituted propionitriles in anhydrous aprotic solvents (e.g., dimethylformamide) with a base (e.g., K₂CO₃) to yield 2-(3-fluoro-4-nitrobenzene)propionitrile, which is later reduced and functionalized .
  • Condensation reactions : Aromatic aldehydes can condense with 4-thiazolidinones to form nitrile-containing derivatives, as demonstrated in the synthesis of bioactive thiazolidinone-propionitrile hybrids .

Advanced: How can reaction conditions be optimized for the hydrogenation of nitro groups in this compound derivatives?

Key parameters include catalyst selection, hydrogen pressure, and solvent choice:

  • Catalyst : 7% palladium on carbon (Pd/C) is effective for reducing nitro to amino groups. For instance, hydrogenation of 2-(3-fluoro-4-nitrobenzene)propionitrile at 45 psi H₂ in ethanol achieves >99% conversion to 2-(4-amino-3-fluorobenzene)propionitrile .
  • Solvent : Absolute ethanol is preferred for its compatibility with Pd/C and ability to stabilize intermediates.
  • Pressure and time : Reactions typically proceed at 40–45 psi H₂ for 1–2 hours to minimize side products .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm nitrile group presence (δ ~110–120 ppm for CN) and aromatic substitution patterns .
  • IR : Strong absorption at ~2200–2250 cm⁻¹ confirms the nitrile functional group .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 239 for C₁₆H₁₃NO) and fragmentation patterns validate structural integrity .
  • X-ray crystallography : Resolves conformational stability, such as the anti-hydrazone structure in related nitrile derivatives .

Advanced: How do electronic effects influence cyclization reactions of nitrile-containing intermediates?

Nitrile groups act as electron-withdrawing moieties, facilitating cyclization via intramolecular nucleophilic attack. For example:

  • Microwave-assisted cyclization : 2-(4-cyano-3-pyridyl)propionitrile undergoes cyclization under microwave irradiation to form naphthyridines. The nitrile's electron deficiency accelerates ring closure, achieving 79.8% yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Basic: What role does this compound play in pharmaceutical synthesis?

It serves as a key intermediate in nonsteroidal anti-inflammatory drugs (NSAIDs):

  • Ketoprofen : The compound is a precursor in multi-step syntheses involving esterification and coupling with amino alcohols .
  • Flurbiprofen : Intermediate in nucleophilic substitution and Gomberg-Bachmann reactions to form biphenylpropionitrile derivatives .

Advanced: What strategies resolve contradictions in bioactivity data of this compound derivatives?

  • Comparative assays : Test derivatives under standardized conditions (e.g., Triton WR-1339-induced hyperlipidemia models) to isolate structure-activity relationships .
  • Dose-response studies : Address discrepancies in lipid-lowering or anti-inflammatory effects by correlating bioactivity with substituent electronic properties (e.g., electron-withdrawing groups enhance activity) .

Basic: How are impurities like EP Impurity F identified and quantified?

  • Chromatography : HPLC with UV detection (λ = 254 nm) separates impurities using C18 columns and acetonitrile/water gradients .
  • GC-MS : Validates impurity identity via retention times and fragmentation patterns (e.g., m/z 239 for this compound) .

Advanced: What computational methods predict the stability of this compound conformers?

  • Density Functional Theory (DFT) : Calculates energy minima for anti-hydrazone vs. syn-hydrazone conformers. X-ray data validate computational results, showing the anti-conformer is more stable by ~3 kcal/mol .
  • Molecular docking : Predicts binding affinities of derivatives to targets (e.g., COX-2 enzyme) to guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.